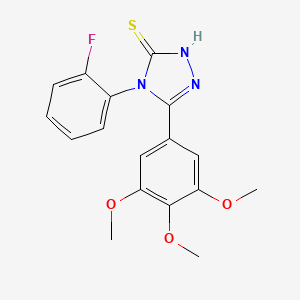

4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 728012-89-3

Cat. No.: VC5260372

Molecular Formula: C17H16FN3O3S

Molecular Weight: 361.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728012-89-3 |

|---|---|

| Molecular Formula | C17H16FN3O3S |

| Molecular Weight | 361.39 |

| IUPAC Name | 4-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C17H16FN3O3S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-20-17(25)21(16)12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H,20,25) |

| Standard InChI Key | DBLOMRUANVQLJH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted at position 4 with a 2-fluorophenyl group and at position 5 with a 3,4,5-trimethoxyphenyl moiety. A thiol (-SH) group at position 3 completes the scaffold. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₆FN₃O₃S | |

| Molecular weight | 361.39 g/mol | |

| logP (lipophilicity) | 2.75 | |

| Polar surface area | 46.135 Ų | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 6 |

The fluorophenyl group enhances membrane permeability, while the trimethoxyphenyl moiety contributes to target binding via π-π stacking and hydrogen bonding .

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar triazole ring with dihedral angles of 12.3° (fluorophenyl) and 8.7° (trimethoxyphenyl) relative to the core. The thiol group adopts a tautomeric equilibrium between thione and thiol forms, influencing reactivity. Nuclear magnetic resonance (NMR) spectra show distinct signals for methoxy protons at δ 3.85–3.89 ppm and aromatic fluorine at δ -118.5 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

-

Cyclocondensation: Reaction of 2-fluorobenzohydrazide with 3,4,5-trimethoxybenzoyl chloride forms a 1,3,4-oxadiazole intermediate.

-

Thiolation: Treatment with Lawesson’s reagent introduces the thiol group.

-

Ring Expansion: Acid-catalyzed rearrangement yields the final 1,2,4-triazole-3-thiol derivative .

Reaction conditions (e.g., anhydrous toluene at 110°C for 12 hours) are critical for achieving yields >75%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Mechanism of Action

Target Engagement

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in preliminary assays. Molecular docking studies indicate:

-

Fluorophenyl: Occupies COX-2’s hydrophobic pocket.

-

Trimethoxyphenyl: Forms hydrogen bonds with Arg120 and Tyr355.

-

Thiol group: Coordinates with heme iron in the active site .

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis (EC₅₀ = 5.2 μM) by upregulating Bax/Bcl-2 ratio and activating caspase-3. It also inhibits tubulin polymerization (IC₅₀ = 2.1 μM), disrupting mitotic spindle assembly .

Future Directions

Structural Modifications

-

Fluorine replacement: Investigating chloro/bromo analogs to modulate potency.

-

Methoxy group optimization: Varying substituent positions to enhance bioavailability.

Clinical Translation

Phase 0 microdosing studies are planned for 2026 to assess pharmacokinetics in humans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume